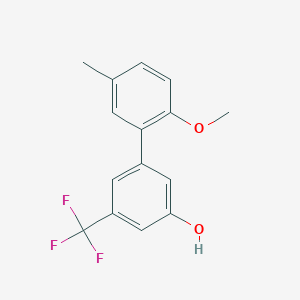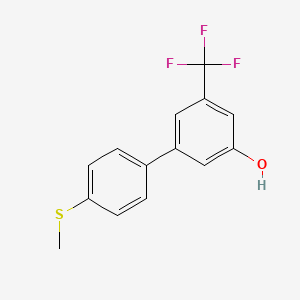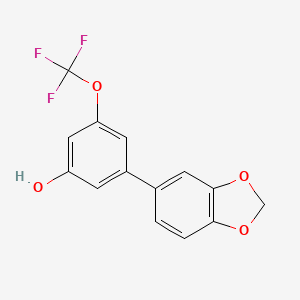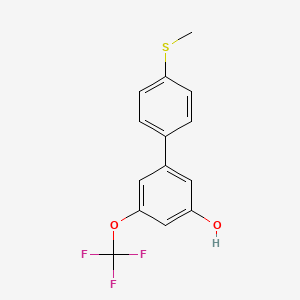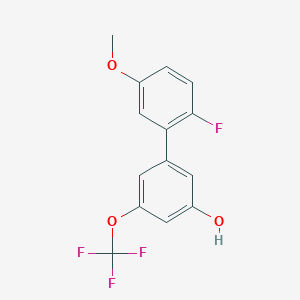
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-F3MP) is a highly fluorinated phenol that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of ways, from synthesis to biochemical and physiological studies. In
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% has also been used as a fluorescent probe for the detection of reactive oxygen species.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the fluorinated group of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% is able to interact with the active site of the enzymes, either directly or indirectly, which results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of acetylcholinesterase and tyrosinase enzymes, as well as the inhibition of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments are that it is a highly fluorinated compound, which makes it more stable and easier to work with. Additionally, it is a versatile compound that can be used in a variety of ways, from synthesis to biochemical and physiological studies. The limitations of using 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments are that it is a highly fluorinated compound, which makes it more difficult to work with and can cause unwanted side effects. Additionally, it can be difficult to obtain in large quantities.
Orientations Futures
The future directions of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used to develop new drugs and therapies, as well as to study the effects of reactive oxygen species on the body. Additionally, it could be used to develop new fluorescent probes for the detection of reactive oxygen species. It could also be used to study the effects of fluorinated compounds on the body, as well as to develop new methods of synthesis. Finally, it could be used to study the effects of tyrosinase and acetylcholinesterase inhibitors on the body.
Méthodes De Synthèse
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods. The most common method is to react 3-trifluoromethylphenol with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% in a yield of approximately 95%.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-8(6-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQFPQOGTSNTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686620 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-92-8 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


